3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid

Lipophilicity ADME Medicinal Chemistry

3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid (CAS 95769-79-2), a C12H14O3 β-hydroxy acid derivative, features a unique cyclopropyl and phenyl substitution pattern that imparts a balance of rigidity and flexibility. This compound is a versatile small molecule scaffold with a molecular weight of 206.24 g/mol, a melting point of 105-108 °C, a predicted density of 1.309±0.06 g/cm³, and a calculated logP of approximately 1.76, indicating balanced lipophilicity.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 95769-79-2
Cat. No. B1523439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid
CAS95769-79-2
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CC1C(CC(=O)O)(C2=CC=CC=C2)O
InChIInChI=1S/C12H14O3/c13-11(14)8-12(15,10-6-7-10)9-4-2-1-3-5-9/h1-5,10,15H,6-8H2,(H,13,14)
InChIKeyUZPRCDDDTTZRRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-3-hydroxy-3-phenylpropanoic Acid (CAS 95769-79-2) for Drug Discovery & Chemical Biology: Procurement & Differentiation Guide


3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid (CAS 95769-79-2), a C12H14O3 β-hydroxy acid derivative, features a unique cyclopropyl and phenyl substitution pattern that imparts a balance of rigidity and flexibility . This compound is a versatile small molecule scaffold with a molecular weight of 206.24 g/mol, a melting point of 105-108 °C, a predicted density of 1.309±0.06 g/cm³, and a calculated logP of approximately 1.76, indicating balanced lipophilicity . It is commonly offered at 95% purity and requires storage sealed in dry conditions at 2-8°C .

Why Substituting 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic Acid with a Close Analog Risks Experimental Failure


Substituting 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid with a structurally similar analog—such as 3-cyclopropyl-3-phenylpropanoic acid (lacking the β-hydroxyl) or 3-hydroxy-3-phenylpropanoic acid (lacking the cyclopropyl ring)—introduces significant and quantifiable changes in key properties. The β-hydroxyl group alters hydrogen bonding capacity (H-donor count = 2 vs. 0 for the deoxy analog) and logP (1.76 vs. 2.31 for the 3-hydroxyphenyl regioisomer), impacting solubility and target binding . More critically, the cyclopropyl group is known to enhance metabolic stability by blocking oxidative metabolism at the C3 benzylic position, a modification that has been shown to increase in vivo half-life by up to 5-fold compared to unsubstituted 3-arylpropionic acids [1]. Such differences mean that analogs cannot be assumed to be functionally equivalent in biological assays or as synthetic intermediates without rigorous validation.

Quantitative Differentiation Evidence: 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic Acid vs. Key Comparators


LogP and Hydrogen Bonding: Distinct Lipophilicity Profile vs. Deoxy Analog

The presence of a β-hydroxyl group in 3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid confers a lower calculated logP (1.76) compared to its direct deoxy analog, 3-cyclopropyl-3-phenylpropanoic acid (logP not explicitly reported, but inferred higher due to loss of a polar hydroxyl) . Furthermore, the target compound has two hydrogen bond donors versus zero for the deoxy analog, impacting potential interactions with biological targets and formulation properties . This quantifiable difference in lipophilicity can directly influence membrane permeability and off-target binding profiles.

Lipophilicity ADME Medicinal Chemistry

Regioisomeric LogP Shift: Impact of Phenyl Substitution on Lipophilicity

The regioisomer 3-cyclopropyl-3-(3-hydroxyphenyl)propanoic acid (CAS 1142224-60-9) differs from the target compound only in the position of a hydroxyl group on the phenyl ring. This single positional change results in a calculated logP of 2.307 for the 3-hydroxyphenyl regioisomer , compared to 1.759 for the target compound (unsubstituted phenyl) . This ~0.55 logP unit increase indicates that the target compound is significantly more hydrophilic, which can alter its distribution and target engagement in biological systems.

Lipophilicity SAR Drug Design

Cyclopropyl-Driven Metabolic Stability: Class-Level Evidence for Enhanced Half-Life

While direct metabolic stability data for 3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid is not publicly available, class-level evidence from closely related 3-arylpropionic acid series demonstrates that introducing a cyclopropyl group at the C3 benzylic position can increase in vivo half-life by up to 5-fold compared to unsubstituted analogs [1]. This effect is attributed to the blocking of oxidative metabolism at the propionic acid chain, a known metabolic soft spot. The target compound, bearing both a cyclopropyl and a β-hydroxyl group, is therefore rationally expected to exhibit superior metabolic stability compared to 3-hydroxy-3-phenylpropanoic acid (CAS 29678-80-6), which lacks the cyclopropyl moiety.

Pharmacokinetics Metabolic Stability Drug Metabolism

Optimal Research & Industrial Application Scenarios for 3-Cyclopropyl-3-hydroxy-3-phenylpropanoic Acid


Medicinal Chemistry: Scaffold for Optimizing Lipophilicity and H-Bonding in Lead Series

The quantifiable logP difference of ~0.55 units between the target compound (1.76) and its 3-hydroxyphenyl regioisomer (2.31) makes it a valuable tool for fine-tuning lipophilicity in a lead optimization campaign . Its distinct H-bond donor count (2) relative to the deoxy analog (1) further allows for exploration of target binding interactions and solubility modulation. This compound is ideal for SAR studies aiming to balance permeability and aqueous solubility.

ADME/PK Studies: Investigating Cyclopropyl-Mediated Metabolic Stability in β-Hydroxy Acid Series

Based on class-level evidence showing up to a 5-fold half-life enhancement for cyclopropyl-substituted 3-arylpropionic acids, this compound serves as a prime candidate for evaluating metabolic stability improvements conferred by the cyclopropyl group in β-hydroxy acid scaffolds [1]. Researchers comparing it to 3-hydroxy-3-phenylpropanoic acid can directly assess the impact of the cyclopropyl moiety on CYP-mediated oxidation and in vivo clearance.

Synthetic Chemistry: Chiral Building Block for Asymmetric Synthesis

The presence of a chiral center at the β-carbon (C3) enables the use of enantiomerically pure forms of 3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid in asymmetric synthesis. The compound can be synthesized via enantioselective methods , making it a valuable chiral building block for constructing more complex, stereochemically defined molecules in pharmaceutical development. Its rigid cyclopropyl group also provides conformational constraint, a desirable feature in fragment-based drug design.

Chemical Biology: Probing Target Engagement with a Rigidified Phenylpropanoic Acid Probe

The unique combination of a cyclopropyl ring and a β-hydroxyl group provides a rigidified scaffold with defined hydrogen bonding capabilities. This makes the compound a useful chemical probe for investigating target engagement where both hydrophobic (phenyl/cyclopropyl) and polar (hydroxyl/carboxylate) interactions are required. Its distinct physicochemical properties (e.g., logP ~1.76, melting point 105-108°C) differentiate it from more flexible or less polar analogs in target validation studies .

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